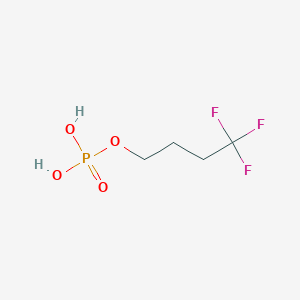
3-(Oxetan-3-ylidene)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Oxetan-3-ylidene)piperidine is a heterocyclic compound that features both an oxetane and a piperidine ring The oxetane ring is a four-membered ring containing one oxygen atom, while the piperidine ring is a six-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxetan-3-ylidene)piperidine typically involves the formation of the oxetane ring followed by its incorporation into the piperidine structure. One common method is the epoxide opening with trimethyloxosulfonium ylide, which forms the oxetane ring . The oxetane can then be further manipulated to introduce the piperidine ring through various cyclization reactions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Oxetan-3-ylidene)piperidine can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the piperidine ring.
Substitution: Both the oxetane and piperidine rings can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-CPBA (meta-Chloroperoxybenzoic acid).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and bases (e.g., NaH) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxetane ring can lead to the formation of oxetanones, while substitution reactions can introduce various alkyl or aryl groups .
Applications De Recherche Scientifique
3-(Oxetan-3-ylidene)piperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 3-(Oxetan-3-ylidene)piperidine involves its interaction with molecular targets through its oxetane and piperidine rings. The oxetane ring can participate in ring-opening reactions, while the piperidine ring can interact with various biological receptors. These interactions can modulate biological pathways and lead to specific effects .
Comparaison Avec Des Composés Similaires
Azetidine: A four-membered ring containing one nitrogen atom.
Pyrrolidine: A five-membered ring containing one nitrogen atom.
Morpholine: A six-membered ring containing one oxygen and one nitrogen atom.
Uniqueness: 3-(Oxetan-3-ylidene)piperidine is unique due to the presence of both an oxetane and a piperidine ring in its structure. This dual-ring system provides a combination of reactivity and stability that is not found in many other compounds. The oxetane ring’s strain makes it highly reactive, while the piperidine ring offers stability and the potential for various chemical modifications .
Propriétés
Formule moléculaire |
C8H13NO |
|---|---|
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
3-(oxetan-3-ylidene)piperidine |
InChI |
InChI=1S/C8H13NO/c1-2-7(4-9-3-1)8-5-10-6-8/h9H,1-6H2 |
Clé InChI |
RAZGKLKEXBEZDH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=C2COC2)CNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-Chloronaphtho[2,3-d]isoxazole](/img/structure/B13700708.png)





![2-[1,3-bis(4-tert-butylphenyl)-2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B13700759.png)
